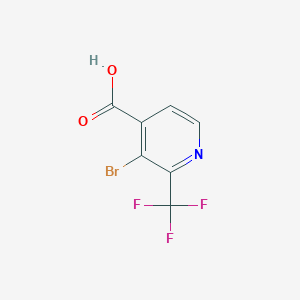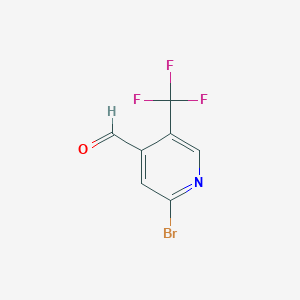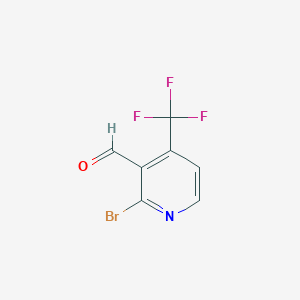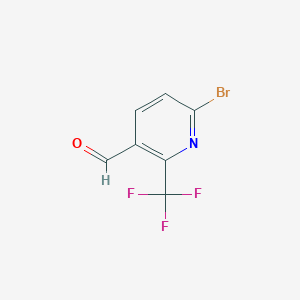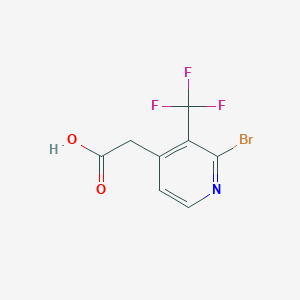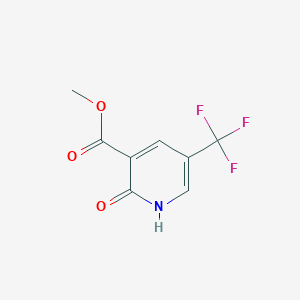
Methyl-2-Brom-4,6-difluorbenzoat
Übersicht
Beschreibung
“Methyl 2-bromo-4,6-difluorobenzoate” is a chemical compound with the molecular formula C8H5BrF2O2 . It is used as a reagent in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-4,6-difluorobenzoate” consists of a benzene ring substituted with bromo and difluoro groups, and an ester functional group . The InChI code for this compound is1S/C8H5BrF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3 . Physical And Chemical Properties Analysis
“Methyl 2-bromo-4,6-difluorobenzoate” has a molecular weight of 251.03 g/mol . The exact mass and monoisotopic mass of the compound are 249.94410 g/mol . The compound has a topological polar surface area of 26.3 Ų .Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten aromatischen Estern
“Methyl-2-Brom-4,6-difluorbenzoat” ist ein fluorierter aromatischer Ester . Er kann aus 2,6-Difluorbenzoesäure durch Veresterung mit Methanol synthetisiert werden . Dieser Prozess ist wichtig bei der Herstellung verschiedener fluorierter Verbindungen, die in Pharmazeutika und Agrochemikalien verwendet werden.
Synthese von 9-Hydroxy-13-(2,6-Difluorphenyl)-3H-Dibenzo[b,i]xanthen-3-on
“this compound” kann bei der Synthese von 9-Hydroxy-13-(2,6-Difluorphenyl)-3H-Dibenzo[b,i]xanthen-3-on verwendet werden . Diese Verbindung könnte potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika haben.
Synthese von 2,6-Difluorbenzohydroxamsäure
“this compound” kann auch bei der Synthese von 2,6-Difluorbenzohydroxamsäure verwendet werden . Benzohydroxamsäuren sind bekannt für ihre Antikrebs-, Antimykotika- und antibakteriellen Aktivitäten.
Photoaktive Materialien
Ein neuartiges ortho-Fluorazobenzol, Methyl-4-Brom-3-((2,6-Difluorphenyl)diazenyl)benzoat, wurde synthetisiert . Obwohl das Molekül in Lösung photoaktiv ist, scheint das dicht gepackte Gitter die photoinduzierte strukturelle Umlagerung im kristallinen Zustand zu hemmen . Dies könnte Auswirkungen auf die Entwicklung lichtresponsiver intelligenter Materialien haben.
Photomechanische molekulare Kristalle
Die Integration von Azobenzolen in photoschaltbare Materialien wurde aufgrund ihrer wünschenswerten photoaktiven Eigenschaften untersucht . This compound, ein Derivat von Azobenzol, könnte möglicherweise bei der Entwicklung photomechanischer molekularer Kristalle verwendet werden.
Datenspeicherung und molekulare Schalter
Photochrome Festkörpermaterialien, wie z. B. solche, die möglicherweise mit this compound entwickelt werden könnten, sind für eine Vielzahl von Anwendungen, einschließlich Datenspeicherung und molekularen Schaltern, attraktiv . Diese Materialien können verschiedene mechanische Bewegungen ausführen, einschließlich Drehen, Biegen und sogar Springen, wobei Licht als Reaktionsmechanismus verwendet wird .
Safety and Hazards
“Methyl 2-bromo-4,6-difluorobenzoate” is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
- The primary target of Methyl 2-bromo-4,6-difluorobenzoate is likely a specific protein or enzyme within cells. Unfortunately, specific information about its exact target remains limited in the available literature .
Target of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Methyl 2-bromo-4,6-difluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, the bromine atom in Methyl 2-bromo-4,6-difluorobenzoate can participate in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis .
Cellular Effects
Methyl 2-bromo-4,6-difluorobenzoate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is mediated through its interactions with specific cellular receptors and enzymes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and gene expression patterns .
Molecular Mechanism
At the molecular level, Methyl 2-bromo-4,6-difluorobenzoate exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, Methyl 2-bromo-4,6-difluorobenzoate can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-bromo-4,6-difluorobenzoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Methyl 2-bromo-4,6-difluorobenzoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of Methyl 2-bromo-4,6-difluorobenzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced metabolic activity. At higher doses, toxic or adverse effects can occur, including enzyme inhibition, cellular toxicity, and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
Methyl 2-bromo-4,6-difluorobenzoate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can affect overall metabolic homeostasis and cellular function .
Transport and Distribution
Within cells and tissues, Methyl 2-bromo-4,6-difluorobenzoate is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in the localization and accumulation of the compound. For instance, the compound may be actively transported across cell membranes by specific transporters or passively diffuse through lipid bilayers. Its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of Methyl 2-bromo-4,6-difluorobenzoate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biochemical effects. The localization can also affect the compound’s stability and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
methyl 2-bromo-4,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYBACALZQKFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


